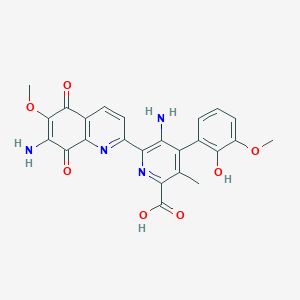

10'-Desmethoxystreptonigrin

Overview

Description

10’-Desmethoxystreptonigrin is an antibiotic originally isolated from Streptomyces and a derivative of the antibiotic streptonigrin . It is active against a variety of bacteria, including S. aureus, S. faecalis, E. coli, K. pneumoniae, and P. vulgaris . It is also cytotoxic to HCT116 colon and A2780 ovarian cancer cells .

Synthesis Analysis

10’-Desmethoxystreptonigrin is a novel analog of streptonigrin produced by Streptomyces albus . It was discovered in a screen for inhibitors of farnesylation of RAS p21 protein and exhibits potent broad-spectrum antibacterial activity .

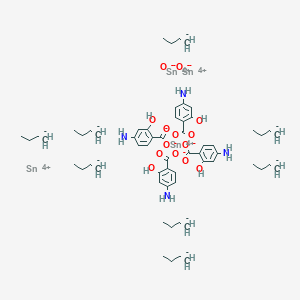

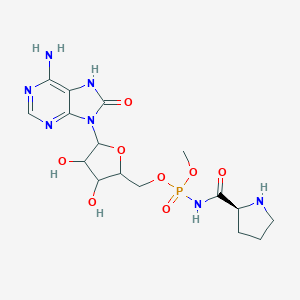

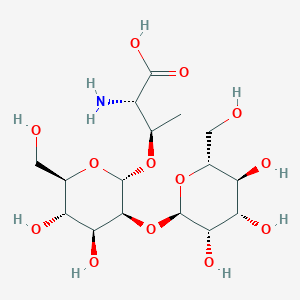

Molecular Structure Analysis

The molecular formula of 10’-Desmethoxystreptonigrin is C24H20N4O7 . Its molecular weight is 476.4 g/mol . The IUPAC name is 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3-methoxyphenyl)-3-methylpyridine-2-carboxylic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of 10’-Desmethoxystreptonigrin include a molecular weight of 476.4 g/mol , a XLogP3-AA of 1.8 , a hydrogen bond donor count of 4 , a hydrogen bond acceptor count of 11 , and a rotatable bond count of 5 .

Scientific Research Applications

1. Role in Uterine Responsiveness and DNA Methylation

10'-Desmethoxystreptonigrin's impact on uterine responsiveness and DNA methylation was explored in a study using CD-1 mice. Fetal exposure to various doses of diethylstilbestrol (DES) and methoxychlor (MXC) showed significant effects on uterine weight and liver weight in female offspring. This study utilized a microarray approach for DNA methylation analysis, revealing increases in ribosomal DNA (rDNA) methylation, specifically in 18S rDNA and 45S pre-rDNA in uterine samples exposed to DES. Such findings illustrate the compound's potential in genetic and reproductive health research (Alworth et al., 2002).

2. Analysis in High-Performance Liquid Chromatography

Research has been conducted on polymethoxyflavones (PMFs), which include metabolites such as hydroxyl PMFs (OH-PMFs), known for their potent biological effects. A study aimed to develop a methodology for determining OH-PMFs using high-performance liquid chromatography coupled with electrochemistry detection. This research is pivotal for the identification and quantification of these metabolites in biological samples, demonstrating the compound's relevance in analytical chemistry (Zheng et al., 2015).

3. Antifungal Applications

A study investigating the action mechanism of a novel chemical structural aminotetralin derivative against Candida albicans in the ergosterol biosynthetic pathway found that the compound, including a methoxyl group, significantly reduced ergosterol content. This suggests a unique mode of action different from that of azoles and morpholines, highlighting its potential application in antifungal research and treatment (Liang et al., 2009).

4. Role in Enhancing Anti-Tumor Activity

TRC102 (methoxyamine) has been studied for its ability to inhibit base excision repair and potentiate the anti-tumor activity of alkylating agents. This compound enhances DNA strand breaks and improves the efficacy of anti-metabolite chemotherapeutics, such as pemetrexed, by inhibiting base excision repair mechanisms. Such studies position 10'-Desmethoxystreptonigrin derivatives as significant contributors to cancer treatment research (Liu et al., 2007).

Safety And Hazards

properties

IUPAC Name |

5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3-methoxyphenyl)-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O7/c1-9-14(10-5-4-6-13(34-2)20(10)29)15(25)19(28-17(9)24(32)33)12-8-7-11-18(27-12)22(31)16(26)23(35-3)21(11)30/h4-8,29H,25-26H2,1-3H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSNCNUVHUNMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=CC=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10'-Desmethoxystreptonigrin | |

CAS RN |

136803-89-9 | |

| Record name | 10'-Desmethoxystreptonigrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136803899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

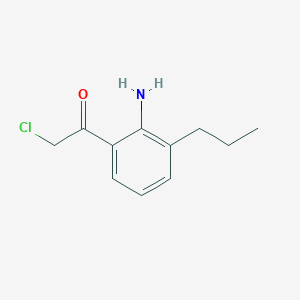

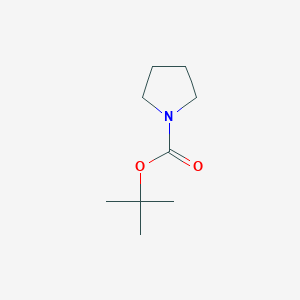

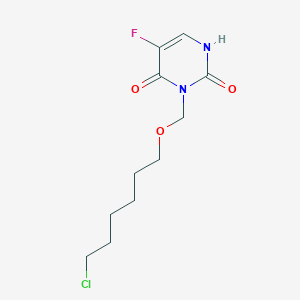

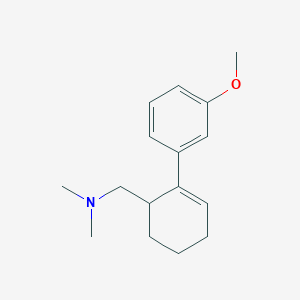

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)

![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)